

Infigratinib's Kinase Selectivity: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

Infigratinib (BGJ398) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2][3] Its efficacy in treating FGFR-driven cancers, such as cholangiocarcinoma, is well-documented.[4][5][6][7] However, a comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and ensuring therapeutic safety.[8] This guide provides a comparative analysis of the cross-reactivity of Infigratinib, supported by available experimental data.

Kinase Inhibition Profile of Infigratinib

Infigratinib demonstrates high potency against its primary targets, FGFR1, FGFR2, and FGFR3, with IC50 values in the low nanomolar range in cell-free assays.[1][2] Its selectivity is notable when compared to other kinases, including FGFR4 and VEGFR2, where the inhibitory activity is significantly lower.[1][2]

Comparative Inhibitory Activity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Infigratinib against a panel of kinases, highlighting its selectivity for the FGFR family.



Kinase Target	IC50 (nM)	Selectivity Fold (vs. FGFR3)	Reference
Primary Targets			
FGFR1	0.9	0.9x	[1]
FGFR2	1.4	1.4x	[1]
FGFR3	1.0	1x	[1]
FGFR3-K650E	4.9	4.9x	[9]
Off-Targets			
LYN	300	300x	[1]
KIT	750	750x	[1]
YES	1100	1100x	[1]
FYN	1900	1900x	[1]
ABL	2300	2300x	[1]
LCK	2500	2500x	[1]

Data presented is from cell-free assays.

As the data indicates, Infigratinib is over 40-fold more selective for FGFR1/2/3 compared to FGFR4 and VEGFR2.[1] The inhibitory activity against other tyrosine kinases such as Abl, Fyn, Kit, Lck, Lyn, and Yes is substantially weaker, with IC50 values in the micromolar range.[1]

Experimental Protocols for Kinase Profiling

The determination of kinase inhibition profiles, such as the data presented above, is typically achieved through in vitro kinase assays. A general methodology for such an assay is outlined below.

General Kinase Inhibition Assay Protocol

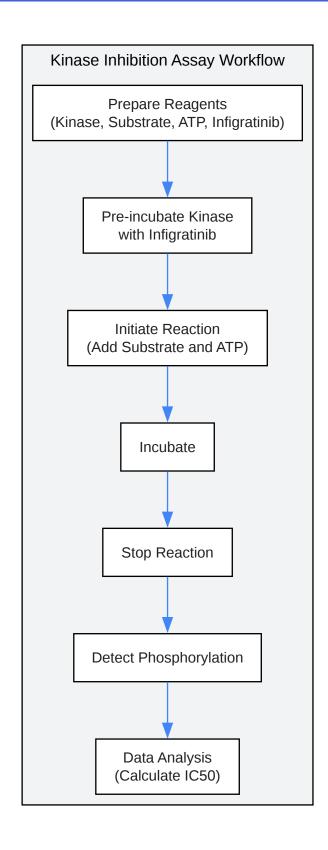


- Reagents and Materials: Recombinant kinase, kinase-specific substrate (peptide or protein),
 ATP, assay buffer, test compound (Infigratinib), and a detection system.[10][11]
- Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by the kinase. The test compound's ability to inhibit this reaction is quantified.[10]

Procedure:

- The kinase and the test compound (at various concentrations) are pre-incubated in the assay buffer.
- The kinase reaction is initiated by the addition of the substrate and ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is measured.
- Detection Methods: Various methods can be used to detect substrate phosphorylation, including:
 - Radiometric assays: Using radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[12]
 - Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.[13][14] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[13][14]
 - Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[14]
- Data Analysis: The amount of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.[12]





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Caption: Workflow for a typical in vitro kinase inhibition assay.

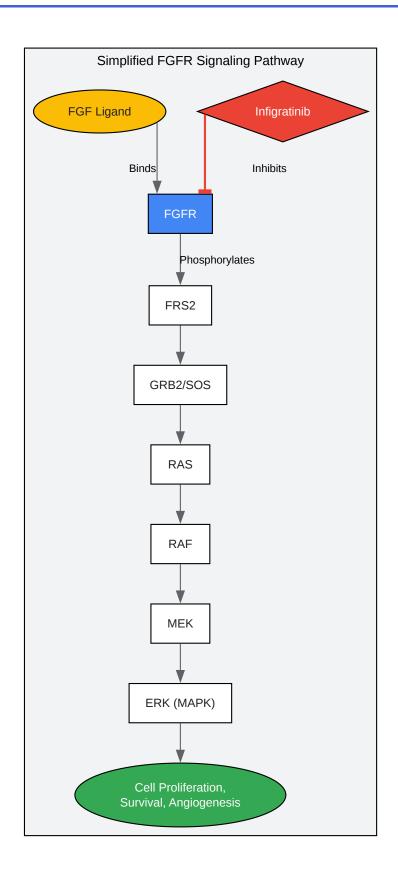


Signaling Pathway Implications

Infigratinib's primary mechanism of action is the inhibition of the FGFR signaling pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, leading to the recruitment and phosphorylation of downstream signaling molecules. This cascade ultimately activates pathways such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.

By inhibiting FGFR kinase activity, Infigratinib blocks these downstream signaling events.[15] Specifically, it has been shown to decrease the phosphorylation of FRS2 (FGFR Substrate 2) and MAPK (Mitogen-Activated Protein Kinase).[1] The off-target activities of Infigratinib, although significantly weaker, could potentially impact other signaling pathways if high concentrations of the drug are achieved in vivo. However, at therapeutic doses, the primary effect is expected to be the potent and selective inhibition of FGFR signaling.





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Caption: Infigratinib inhibits the FGFR signaling pathway.



Conclusion

Infigratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3. While it exhibits some cross-reactivity with other kinases, this off-target activity is significantly weaker. The high selectivity of Infigratinib for the FGFR family underscores its targeted therapeutic potential and provides a rationale for its clinical efficacy in patients with FGFR-driven malignancies. A thorough understanding of its kinase inhibition profile is essential for ongoing and future clinical development and for anticipating potential on-target and off-target effects.

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